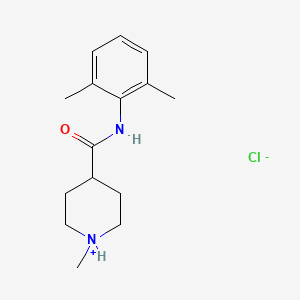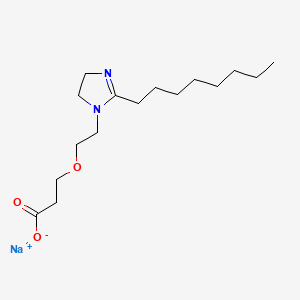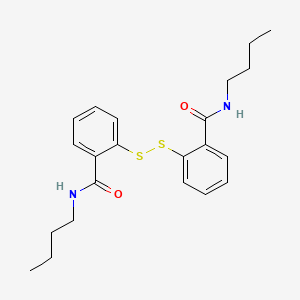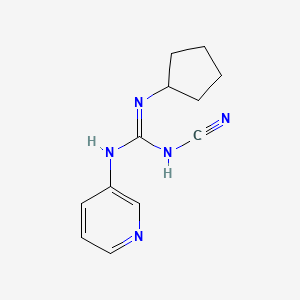
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and are found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by its unique structure, which includes a cyano group, a cyclopentyl group, and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides can react with derivatized amines to form guanidines .
Industrial Production Methods
Industrial production of guanidines often employs similar methods but on a larger scale. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines . This method provides a convenient and scalable approach to producing N,N’-disubstituted guanidines.
Chemical Reactions Analysis
Types of Reactions
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve mild temperatures and pressures to ensure the stability of the guanidine structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidines, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- involves its ability to form hydrogen bonds, its planarity, and its high basicity . These characteristics allow the compound to interact with various molecular targets, including amino acids and nucleic acid bases . The guanidinium cation, formed at physiological pH, can engage in resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity and interaction with biological systems .
Properties
CAS No. |
60560-22-7 |
|---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17) |
InChI Key |
UVQIHZIOZJMHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


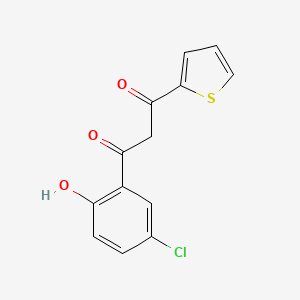

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
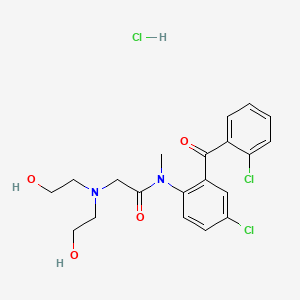

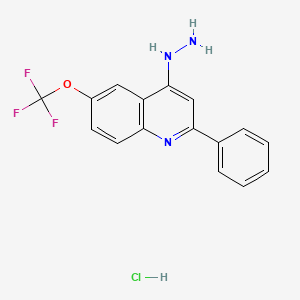
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
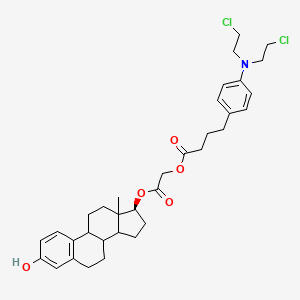
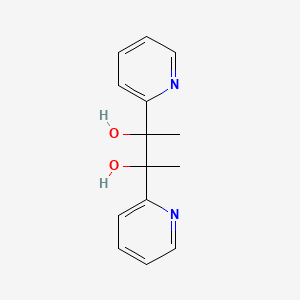
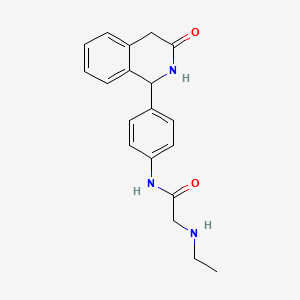
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
